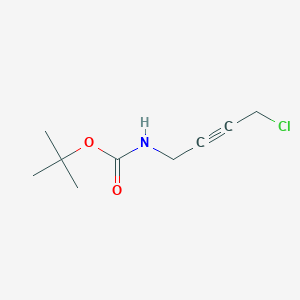

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate

Description

Positioning within Carbamate Chemistry

Within the realm of carbamate chemistry, tert-butyl (4-chlorobut-2-yn-1-yl)carbamate occupies a distinctive niche. Carbamates are esters or amides of carbamic acid and are known for their ability to interact with enzymes and proteins through covalent bonding. This compound features a tert-butyl carbamate group, which provides steric protection and stability, and a 4-chlorobut-2-yn-1-yl substituent, which introduces an alkyne functional group and a reactive chlorine atom. These features confer unique reactivity, allowing it to participate in nucleophilic substitution, coupling, oxidation, and reduction reactions. Its alkyne functionality is particularly important for enabling carbon-carbon bond formation in synthetic pathways.

Academic Research Relevance

This compound has attracted significant academic interest due to its utility as a chemical building block and its biological activity. Research has demonstrated its role as an enzyme inhibitor, particularly in studies involving cytochrome P450 enzymes and collagenase 3, where it can bind covalently to active sites, modulating enzyme function. Its biochemical properties make it a useful probe in enzymology and molecular biology, facilitating the study of enzyme inhibition mechanisms and protein modifications. Additionally, its stability and reactivity profile make it a candidate for synthesizing biologically active natural products and analogs, such as indiacen compounds.

Current Status in Chemical Literature

As of 2025, this compound is well-documented in chemical databases such as PubChem, with detailed structural, physical, and chemical data available. It is recognized primarily as an intermediate in organic synthesis and a tool in biochemical research. The compound is commercially available and utilized in various synthetic protocols involving nucleophilic substitution and coupling reactions, including Suzuki-Miyaura coupling. Its role in enzyme inhibition continues to be explored in medicinal chemistry, with studies focusing on its interaction with specific enzymes and its potential therapeutic applications.

Data Table: Key Chemical and Physical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C9H14ClNO2 |

| Molecular Weight | 203.67 g/mol |

| Structural Features | Tert-butyl carbamate, alkyne, chlorine substituent |

| Chemical Reactivity | Nucleophilic substitution, coupling reactions, oxidation/reduction |

| Enzyme Targets | Collagenase 3, cytochrome P450 enzymes |

| Stability | Stable under standard lab conditions; sensitive to light, heat, acidic conditions |

| Applications | Organic synthesis intermediate, enzyme inhibition studies, biochemical probe |

Detailed Research Findings

Synthesis and Reactivity: The compound is synthesized by reacting tert-butyl carbamate with 4-chlorobut-2-yne in the presence of bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or tetrahydrofuran. This method yields a stable intermediate suitable for further chemical transformations.

Enzyme Inhibition: Studies indicate that this compound can form covalent bonds with enzyme active sites, inhibiting their function. For example, it interacts with collagenase 3 in humans, affecting enzymatic activity by blocking substrate access. This property is valuable for probing enzyme mechanisms and designing inhibitors.

Biochemical Pathways: The compound’s structural similarity to biologically active natural products enables its use in synthetic pathways to produce analogs of indiacen compounds, which have notable biological activities. Its alkyne functionality facilitates coupling reactions critical in complex molecule assembly.

Chemical Reaction Applications: It participates in substitution reactions where the chlorine atom is replaced by nucleophiles, oxidation and reduction reactions to modify its functional groups, and palladium-catalyzed coupling reactions to form new carbon-carbon bonds. These reactions expand its utility in synthetic organic chemistry.

Properties

IUPAC Name |

tert-butyl N-(4-chlorobut-2-ynyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h6-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQYBAASQSUZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561677 | |

| Record name | tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77369-60-9 | |

| Record name | tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobut-2-yne under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate serves as a versatile building block in organic synthesis. It is employed in the production of more complex organic molecules and specialty chemicals. The compound can participate in various reactions, including:

- Nucleophilic Substitution : The chlorine atom can be substituted by other nucleophiles.

- Oxidation and Reduction : Under appropriate conditions, it can be transformed into different products.

- Coupling Reactions : It can be used in reactions like Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Biochemical Studies

In biological research, this compound is utilized to study enzyme inhibition and protein modification. Its ability to interact with specific enzymes makes it valuable for investigating biochemical pathways and cellular processes. For instance:

- Enzyme Inhibition : It has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cancer Research : The compound's pro-apoptotic effects in cancer cells make it a candidate for further investigation in cancer therapeutics.

Industrial Applications

In industry, this compound is used for producing specialty chemicals and materials. Its unique chemical properties allow for the development of new materials with tailored functionalities.

Case Study 1: Enzyme Inhibition

A study explored the effects of this compound on cytochrome P450 enzymes involved in drug metabolism. The findings indicated that the compound significantly inhibited enzyme activity, suggesting its potential use in modulating drug interactions.

Case Study 2: Cancer Cell Apoptosis

Research demonstrated that this compound induced apoptosis in various cancer cell lines by activating caspase pathways. This effect was linked to mitochondrial dysfunction, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modifier of enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between tert-butyl (4-chlorobut-2-yn-1-yl)carbamate and its analogs:

*Calculated based on molecular formula.

Reactivity and Stability

- Alkyne vs. Aromatic Backbones: The alkyne group in this compound enables participation in click chemistry (e.g., Huisgen cycloaddition) and Sonogashira couplings, unlike the aromatic systems in tert-butyl (4-chlorophenethyl)carbamate or pyridine-based analogs .

- Chlorine Reactivity : The chlorine atom in the target compound may act as a leaving group in nucleophilic substitutions, similar to the chloro-substituted phenyl derivatives in and .

- Hydroxyl vs. Alkyne Polarity : Hydroxyl-containing analogs (e.g., tert-butyl (4-hydroxybutan-2-yl)carbamate ) exhibit higher solubility in polar solvents, whereas the alkyne group in the target compound may reduce polarity, favoring organic-phase reactions.

- Stability Under Acidic Conditions : The Boc group is cleavable under strong acids (e.g., TFA), a property shared across all analogs. However, steric or electronic effects from substituents (e.g., trifluoromethyl groups in ) may alter cleavage kinetics.

Research Findings and Data Gaps

- Synthetic Routes: outlines multi-step syntheses for Boc-protected amines (e.g., 34% yield over three steps for tert-butyl (S)-(1-aminopropan-2-yl)carbamate ), suggesting plausible methodologies for the target compound.

- Safety Profiles: While tert-butyl (4-chlorophenethyl)carbamate is classified as non-hazardous , the alkyne group in the target compound may pose flammability risks, requiring specialized handling.

- Ecological Data: Limited ecotoxicological information is available for most analogs, highlighting a need for further studies on environmental impacts.

Biological Activity

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is a chemical compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, biochemical properties, and relevant research findings.

Chemical Overview

- Molecular Formula : C₉H₁₄ClNO₂

- Molecular Weight : 203.67 g/mol

- CAS Number : 77369-60-9

This compound primarily functions as an enzyme inhibitor. It is known to interact with various enzymes, particularly those involved in metabolic pathways such as cytochrome P450 enzymes. The compound forms covalent bonds with its targets, leading to alterations in their functional activity.

Target Enzymes

- Collagenase 3 : Involved in the breakdown of collagen, impacting tissue remodeling.

- Cytochrome P450 : A family of enzymes critical for drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Biochemical Pathways

The compound's interaction with cytochrome P450 enzymes suggests a role in modulating drug metabolism. It has been shown to inhibit these enzymes, which can lead to increased bioavailability of certain drugs or toxic compounds.

Cellular Effects

This compound exhibits diverse cellular effects:

- Induction of Apoptosis : In cancer cell lines, it activates caspase pathways, leading to programmed cell death.

- Disruption of Mitochondrial Function : Alters mitochondrial membrane potential, contributing to apoptosis.

Case Studies and Experimental Data

Recent studies have highlighted the compound's potential in cancer therapy:

| Study | Cell Type | Concentration | Observed Effect |

|---|---|---|---|

| DLD1 (colon cancer) | 15 µM | Increased mitotic spindle multipolarity by 10% | |

| Various cancer lines | Low doses | Tumor growth inhibition and reduced inflammation |

In laboratory settings, the stability of the compound was assessed under various conditions. It demonstrated relative stability but showed degradation when exposed to light and heat.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Therapeutic effects such as reduced inflammation and tumor inhibition.

- High Doses : Potential toxicity and adverse effects on normal cellular functions.

Metabolic Pathways

The compound participates in several metabolic pathways through its interactions with enzymes like cytochrome P450. This involvement can influence the pharmacokinetics of co-administered drugs.

Transport and Distribution

Transport mechanisms for this compound include specific membrane transporters that facilitate its uptake into cells. Understanding these mechanisms is crucial for optimizing its therapeutic use.

Q & A

Q. What synthetic strategies are commonly employed to prepare tert-butyl (4-chlorobut-2-yn-1-yl)carbamate, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis of carbamate derivatives like This compound typically involves condensation reactions. For example:

- Stepwise Protection : React 4-chlorobut-2-yn-1-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Coupling Reagents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carbamate-forming reaction, enhancing efficiency and reducing side products .

Q. Optimization Tips :

- Temperature Control : Maintain 0–5°C during Boc protection to minimize alkyne side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but require rigorous drying to avoid hydrolysis.

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm and alkynyl proton signals at 2.2–2.5 ppm (split due to coupling with chlorine) .

- ¹³C NMR : Confirm the carbamate carbonyl at ~155 ppm and alkyne carbons at 70–90 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS should show the molecular ion peak at m/z 233.07 (C₁₀H₁₅ClNO₂⁺) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. What are the challenges in maintaining the stability of this compound during storage or reaction conditions, and how can they be mitigated?

Methodological Answer: Stability Issues :

- Hydrolysis : The carbamate group is prone to hydrolysis under acidic/basic conditions or prolonged exposure to moisture.

- Alkyne Reactivity : The 4-chlorobut-2-ynyl group may undergo undesired cyclization or polymerization at elevated temperatures.

Q. Mitigation Strategies :

- Storage : Store under inert gas (argon) at –20°C in anhydrous DCM or THF. Desiccants (e.g., molecular sieves) are critical .

- Reaction Conditions : Avoid strong acids/bases. Use mild reagents (e.g., DMAP for catalysis) and monitor reaction progress via TLC .

Q. How does the electronic nature of the chlorobutynyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The 4-chloroalkyne moiety acts as an electrophilic partner in Sonogashira or Glaser-Hay couplings:

- Electronic Effects : The chlorine atom withdraws electron density, polarizing the alkyne and enhancing reactivity toward nucleophiles (e.g., amines or thiols).

- Catalytic Systems : Use Pd(PPh₃)₄/CuI in THF with piperidine as a base for coupling with aryl halides .

Example Reaction :

This compound + phenylboronic acid → tert-butyl (4-(phenyl)but-2-yn-1-yl)carbamate (yield: ~65–75%) .

Q. How can researchers resolve contradictions in reported synthetic yields for similar carbamate derivatives?

Methodological Answer: Common Contradictions :

- Discrepancies in yields (e.g., 50% vs. 70%) may arise from solvent purity, reagent quality, or workup protocols.

Q. Resolution Strategies :

- Reproducibility Checks : Replicate methods using ultra-dry solvents and freshly distilled reagents.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives or dimerized alkynes) .

- Statistical DoE : Apply Design of Experiments (DoE) to optimize variables (temperature, stoichiometry) systematically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.